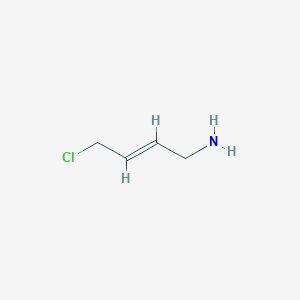

4-Chlorobut-2-en-1-amine

CAS No.:

Cat. No.: VC17539004

Molecular Formula: C4H8ClN

Molecular Weight: 105.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8ClN |

|---|---|

| Molecular Weight | 105.56 g/mol |

| IUPAC Name | (E)-4-chlorobut-2-en-1-amine |

| Standard InChI | InChI=1S/C4H8ClN/c5-3-1-2-4-6/h1-2H,3-4,6H2/b2-1+ |

| Standard InChI Key | DYUZZXXUVYQTQX-OWOJBTEDSA-N |

| Isomeric SMILES | C(/C=C/CCl)N |

| Canonical SMILES | C(C=CCCl)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Chlorobut-2-en-1-amine is an unsaturated primary amine with a four-carbon chain featuring a chlorine atom at the fourth position and an amine group at the first position. Its IUPAC name is derived from the but-2-ene backbone, with substituents assigned according to the lowest locant rule. The compound exists in two isomeric forms due to the geometry of the double bond: the (E)-isomer (trans configuration) and the (Z)-isomer (cis configuration). The hydrochloride salt, a common derivative, adopts the (E)-configuration in its crystalline form .

Table 1: Fundamental Chemical Data

The hydrochloride form enhances stability and solubility, making it preferable for storage and synthetic applications .

Structural and Electronic Features

The compound’s reactivity arises from two functional groups:

-

Alkene Double Bond: The bond at position 2 enables electrophilic additions (e.g., hydrogenation, halogenation).

-

Chlorine Substituent: The electronegative chlorine atom at position 4 acts as a leaving group in nucleophilic substitution reactions (e.g., , ).

The amine group () contributes to basicity and participates in condensation reactions, such as Schiff base formation.

Synthesis Methodologies

Direct Amination of Halogenated Alkenes

A primary synthesis route involves the amination of 4-chlorobut-2-yne. Under catalytic conditions, ammonia reacts with the alkyne to yield the unsaturated amine. For example:

Elevated temperatures (80–120°C) and pressures (2–5 atm) are typically employed to overcome kinetic barriers.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid:

This reaction proceeds quantitatively in anhydrous ether or ethanol, yielding a crystalline product .

Table 2: Comparative Synthesis Routes

| Method | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Alkyne Amination | 4-chlorobut-2-yne | , 100°C | 70–85 |

| Hydrochloride Formation | Free base | HCl, ether, 25°C | >95 |

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom undergoes displacement with nucleophiles such as hydroxide, alkoxides, or amines. For instance, reaction with sodium methoxide produces 4-methoxybut-2-en-1-amine:

This reaction proceeds via an mechanism, as evidenced by inversion of configuration at the chiral center.

Electrophilic Addition

The alkene moiety participates in hydrogenation, epoxidation, and hydrohalogenation. Catalytic hydrogenation using yields 4-chlorobutan-1-amine:

This saturated derivative finds use in polymer crosslinking agents.

Condensation Reactions

The primary amine reacts with carbonyl compounds to form Schiff bases. For example, condensation with benzaldehyde produces:

Schiff bases are pivotal in coordination chemistry and pharmaceutical synthesis.

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

The compound’s dual functionality enables its use in synthesizing β-lactam antibiotics and antiviral agents. For example, it serves as a precursor to unsaturated tertiary amines via Stevens rearrangements, which are critical in alkaloid synthesis .

Agrochemical Development

Chlorinated amines are integral to herbicides and fungicides. 4-Chlorobut-2-en-1-amine derivatives exhibit activity against Phytophthora infestans, a pathogen responsible for potato blight.

Polymer Science

The amine group facilitates crosslinking in epoxy resins, enhancing thermal stability and mechanical strength. Copolymers incorporating this monomer show improved resistance to organic solvents.

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy: Stretching vibrations at (), (), and ().

-

NMR Spectroscopy:

Mass Spectrometry

The hydrochloride salt exhibits a parent ion at , with fragmentation peaks at and .

Table 3: Predicted Collision Cross Sections (CCS)

| Adduct | CCS (Ų) | |

|---|---|---|

| 106.04 | 117.2 | |

| 128.02 | 128.5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume